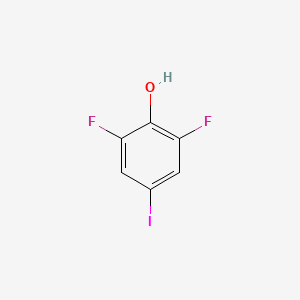

2,6-Difluoro-4-iodophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUADYKKTXZZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672347 | |

| Record name | 2,6-Difluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950858-06-7 | |

| Record name | 2,6-Difluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 950858-06-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2,6-Difluoro-4-iodophenol (CAS No. 950858-06-7)

Executive Summary: The Strategic Value of a Trifunctional Building Block

In the landscape of modern drug discovery and materials science, the demand for molecular scaffolds that offer precise, predictable, and versatile reactivity is paramount. 2,6-Difluoro-4-iodophenol has emerged as a uniquely valuable building block, distinguished by its trifunctional nature. The strategic placement of two electron-withdrawing fluorine atoms and a reactive iodine atom on a phenolic ring creates a scaffold primed for sequential, regioselective functionalization. This guide provides an in-depth examination of the synthesis, characterization, and strategic application of this compound (CAS No. 950858-06-7), offering field-proven insights for researchers and drug development professionals. We will delve into the causality behind its reactivity, provide robust experimental protocols, and illustrate its synthetic utility, establishing a foundation for its effective integration into advanced research and development programs.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the bedrock of its successful application. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 950858-06-7 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃F₂IO | [1][2][3][4] |

| Molecular Weight | 255.99 g/mol | [1] |

| IUPAC Name | This compound | [1][2][4] |

| Appearance | Pale cream to cream crystals or powder | [2] |

| Melting Point | 70°C to 73°C | [1] |

| Solubility | Insoluble in water. | [1][6] |

| Boiling Point | 208.93°C at 760 mmHg (Predicted) | [5] |

| InChI Key | LHUADYKKTXZZMQ-UHFFFAOYSA-N | [1][2][4] |

| SMILES | C1=C(C=C(C(=C1F)O)F)I | [1][7][8] |

Characterization Data Note: While specific spectra are proprietary to individual suppliers, confirmation of identity is typically achieved via Fourier-Transform Infrared Spectroscopy (FTIR) and Gas Chromatography (GC), with purity assays commonly exceeding 98.5%.[2] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for unequivocal structure elucidation.

Synthesis & Purification: A Validated Protocol

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. The most direct laboratory-scale approach is the electrophilic iodination of the parent 2,6-difluorophenol. The ortho-fluorine atoms sterically hinder the adjacent positions and, being moderately deactivating, direct the incoming electrophile to the para position with high regioselectivity.[9]

Proposed Synthesis Workflow

The following diagram outlines a robust workflow for the synthesis and subsequent purification of this compound.

Caption: A validated workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol is a self-validating system, incorporating in-process checks (TLC) and a thorough purification cascade to ensure high purity of the final product.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2,6-difluorophenol (1.0 eq) in dichloromethane (DCM). Add solid sodium bicarbonate (1.2 eq).

-

Expertise & Causality: DCM is chosen for its inertness and ability to dissolve the starting material. Sodium bicarbonate acts as a mild base to neutralize any HI generated, preventing side reactions, without significantly deprotonating the phenol which would lead to undesired reactivity.[10]

-

-

Iodination: Cool the stirred suspension to 0°C using an ice bath. Add N-iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Expertise & Causality: NIS is a convenient and safer alternative to molecular iodine, providing a source of electrophilic iodine (I⁺). The portion-wise addition at low temperature controls the reaction rate and minimizes potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the characteristic iodine color dissipates.

-

Trustworthiness: This step is critical for removing any unreacted iodinating agent, simplifying the subsequent purification process.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Final Product: Combine the pure fractions and remove the solvent to yield this compound as a crystalline solid. Confirm identity and purity via NMR, MS, and melting point analysis.

Strategic Applications in Drug Discovery & Synthesis

The true power of this compound lies in the distinct reactivity of its functional groups, which allows for its use as a versatile synthetic linchpin.

The Role of Fluorine: Enhancing Drug-Like Properties

The two fluorine atoms ortho to the hydroxyl group impart several desirable characteristics:

-

Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[11]

-

Modulated Acidity (pKa): The strong electron-withdrawing nature of fluorine increases the acidity of the phenolic proton, which can influence binding interactions and solubility.

-

Bioisosterism: In certain contexts, the 2,6-difluorophenol moiety can act as a bioisostere for a carboxylic acid, improving pharmacokinetic properties like cell permeability.[9]

The Iodine Handle: A Gateway to Complexity via Cross-Coupling

The carbon-iodine bond is the workhorse of this building block. It is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, enabling the selective formation of new bonds at the C4 position while leaving other positions untouched.[11] This allows for the facile construction of complex molecular architectures, a cornerstone of modern medicinal chemistry.[12]

The diagram below illustrates the central role of this compound in accessing diverse chemical space through Suzuki-Miyaura coupling, a foundational reaction in drug discovery.[13]

Caption: Suzuki-Miyaura coupling using this compound to generate complex biaryl scaffolds.

Protocol: Suzuki-Miyaura Cross-Coupling

-

Reagent Preparation: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the vessel and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times.

-

Trustworthiness: This is a critical step. Palladium catalysts, particularly in their active Pd(0) state, are oxygen-sensitive. Rigorous exclusion of air is essential for catalytic turnover and reproducible results.

-

-

Solvent and Catalyst Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio) via syringe. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Expertise & Causality: The mixed solvent system is necessary to dissolve both the organic-soluble phenol and the water-soluble inorganic base. The catalyst choice is crucial; Pd(PPh₃)₄ is a reliable and commercially available choice for many standard couplings.

-

-

Reaction: Heat the mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting iodide.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the resulting biaryl product by flash column chromatography.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the reagent.

| Hazard Category | Precautionary Statement | Source(s) |

| Acute Toxicity | Harmful if swallowed. | [1] |

| Skin Irritation | Causes skin irritation. Wear appropriate protective gloves and clothing. | [1][14] |

| Eye Irritation | Causes serious eye irritation. Wear appropriate chemical safety goggles. | [1][14][15] |

| Respiratory Irritation | May cause respiratory irritation. Use only in a well-ventilated area or fume hood. | [1][15][16] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [1][16] |

| Sensitivity | Light sensitive. Store protected from light. | [1] |

Conclusion and Future Outlook

This compound is more than a simple halogenated phenol; it is a sophisticated synthetic tool. Its value is derived from the orthogonal reactivity of its functional groups, which enables a modular approach to constructing complex molecules. The fluorine atoms provide a route to enhanced pharmacokinetic properties, while the strategically placed iodine serves as a reliable handle for introducing molecular diversity through robust cross-coupling chemistry. For research teams engaged in the synthesis of novel kinase inhibitors, antivirals, or functional materials, mastering the application of this building block provides a significant competitive advantage, accelerating the discovery of new chemical entities.[9][13]

References

- This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.fishersci.com/shop/products/2-6-difluoro-4-iodophenol-99-1-g/H3208003]

- This compound, 99% | Thermo Fisher Scientific. [URL: https://www.thermofisher.

- This compound | 950858-06-7 | Manchester Organics. [URL: https://www.manchesterorganics.com/products/2-6-difluoro-4-iodophenol/M21324]

- This compound, 99% 10 g | Thermo Fisher Scientific. [URL: https://www.thermofisher.

- This compound, CAS No. 950858-06-7 | iChemical. [URL: https://www.ichemical.com/cas-no--950858-06-7.html]

- This compound | 950858-06-7 | ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42600234.htm]

- 2,6-Difluorophenol Safety Data Sheet | Synquest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/2601-3-09.pdf]

- Contextualization of Halogenated Phenols in Organic Synthesis | Benchchem. [URL: https://www.benchchem.com/product/b567892]

- A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol | Benchchem. [URL: https://www.benchchem.com/product/B5678]

- 4-Iodophenol Safety Data Sheet | Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC122390250]

- 3,5-Difluoro-4-iodophenol Safety Data Sheet | Fluorochem. [URL: https://www.fluorochem.co.uk/sds/M305963]

- 2,6-Difluorophenol 98% | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/264466]

- This compound (C6H3F2IO) | PubChemLite. [URL: https://pubchemlite.org/compound/CID45790937]

- This compound, 99% 10 g | Thermo Scientific Chemicals (Duplicate Source). [URL: https://www.thermofisher.com/order/catalog/product/H32080.09?SID=srch-hj-H32080.09]

- 2,4-difluoro-6-iodophenol synthesis | ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/551002-42-7.htm]

- This compound, 99% H32080.03 | Labcompare. [URL: https://www.labcompare.com/General-Laboratory-Supplies/20228-2-6-Difluoro-4-iodophenol-99/]

- 950858-06-7|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/950858-06-7.html]

- 2,6-Difluorophenol - SpectraBase. [URL: https://spectrabase.com/spectrum/Ea4HLoeqzqi]

- Design and synthesis of 2,6-diprenyl-4-iodophenol TX-1952 with a novel and potent anti-peroxidative activity | PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12062189/]

- Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry | Benchchem. [URL: https://www.benchchem.com/product/B56789]

- Organic synthesis provides opportunities to transform drug discovery | PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29568051/]

- Synthesis of 2,6-difluoro-4-hydroxybenzonitrile | ResearchGate. [URL: https://www.researchgate.net/publication/281561578_Synthesis_of_26-difluoro-4-hydroxybenzonitrile]

- p-IODOPHENOL | Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0325]

- Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery | PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7507746/]

Sources

- 1. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, CAS No. 950858-06-7 - iChemical [ichemical.com]

- 6. This compound | 950858-06-7 [chemicalbook.com]

- 7. PubChemLite - this compound (C6H3F2IO) [pubchemlite.lcsb.uni.lu]

- 8. labcompare.com [labcompare.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,4-difluoro-6-iodophenol synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 950858-06-7 | Benchchem [benchchem.com]

- 12. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 16. synquestlabs.com [synquestlabs.com]

A Comprehensive Technical Guide to the Physical Properties of 2,6-Difluoro-4-iodophenol

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Key Synthetic Building Block

2,6-Difluoro-4-iodophenol is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a phenolic hydroxyl group, two ortho-flanking fluorine atoms, and a para-iodine atom—imparts a distinct combination of reactivity and physicochemical properties. The fluorine atoms modulate the acidity of the phenol and can enhance metabolic stability and lipophilicity in derivative compounds, which are desirable traits in drug design.[1] Concurrently, the carbon-iodine bond serves as a versatile synthetic handle, being a relatively weak bond that is an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1] This allows for the precise and strategic introduction of diverse molecular fragments at the 4-position.

This guide provides a consolidated overview of the known physical properties of this compound. Recognizing that comprehensive experimental data is not always publicly available for specialized reagents, this document transitions from established data to detailed, field-proven experimental protocols. These methodologies are presented as self-validating systems, empowering researchers to determine key physical parameters such as melting point, solubility, acidity (pKa), and spectroscopic characteristics in their own laboratories.

Core Physicochemical & Identity Data

The fundamental identification and safety data for this compound are well-documented by various chemical suppliers. These core properties are summarized below for quick reference.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 950858-06-7 | [2] |

| Molecular Formula | C₆H₃F₂IO | [2] |

| Molecular Weight | 255.99 g/mol | [2] |

| SMILES | OC1=C(F)C=C(I)C=C1F | [2] |

| InChI Key | LHUADYKKTXZZMQ-UHFFFAOYSA-N | [2] |

Table 2: Known Physical and Safety Properties

| Property | Value / Observation | Source(s) |

| Appearance | Pale cream to cream crystals or powder | [3] |

| Melting Point | 70 - 73 °C | [4] |

| Water Solubility | Insoluble | |

| Purity (Typical) | ≥98.5% - 99% | [3] |

| Sensitivity | Light sensitive | [4] |

| Incompatibilities | Oxidizing agents | [4] |

| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [4] |

Spectroscopic Characterization: An Interpretive Guide

Infrared (IR) Spectroscopy

The FTIR spectrum is a powerful tool for confirming the presence of key functional groups. For this compound, the spectrum is expected to be dominated by vibrations from the hydroxyl group and the substituted aromatic ring.

-

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ . The broadening is a direct result of intermolecular hydrogen bonding between the phenolic hydroxyl groups.[5]

-

Aromatic C-H Stretch: Sharper, weaker bands will appear between 3000-3100 cm⁻¹ .[6]

-

Aromatic C=C Stretches: A series of medium-to-strong peaks will be present in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.[5]

-

C-O Stretch: A strong band around 1220-1280 cm⁻¹ is indicative of the phenol C-O bond. This is a key diagnostic peak distinguishing it from aliphatic alcohols.[5][7]

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ range are expected due to the C-F bonds.

-

C-I Stretch: A weaker absorption is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

-

Out-of-Plane (OOP) C-H Bending: The substitution pattern (1,2,3,5-tetrasubstituted) will give rise to specific bands in the fingerprint region below 900 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. The high symmetry of this compound simplifies its predicted ¹H and ¹³C NMR spectra.

-

¹H NMR:

-

Aromatic Protons (H-3, H-5): Due to the molecule's symmetry, the two protons on the aromatic ring are chemically equivalent. They are expected to appear as a single signal. The electron-withdrawing effects of the iodine and fluorine atoms will shift this signal downfield. The signal will be split into a triplet by coupling to the two equivalent ortho-fluorine atoms. A predicted chemical shift would be in the range of 7.0-7.5 ppm . For comparison, the aromatic protons of the parent 2,6-difluorophenol appear around 6.8-6.9 ppm.[8]

-

Hydroxyl Proton (-OH): This proton will appear as a broad singlet. Its chemical shift is highly dependent on concentration, solvent, and temperature, but typically falls within 4-8 ppm for phenols.[9]

-

-

¹³C NMR:

-

Due to symmetry, only four distinct carbon signals are expected.

-

C-OH (C1): The carbon bearing the hydroxyl group will be shifted downfield, likely in the 150-155 ppm range, and will appear as a triplet due to coupling with the two ortho-fluorine atoms.

-

C-F (C2, C6): These equivalent carbons will be significantly downfield due to the direct attachment of the highly electronegative fluorine atoms, predicted in the 155-160 ppm range. This signal will show a large one-bond C-F coupling constant.

-

C-H (C3, C5): These equivalent carbons will appear further upfield, likely in the 115-125 ppm range, and will exhibit smaller C-F coupling.

-

C-I (C4): The carbon attached to the iodine atom is subject to the "heavy atom effect," which can paradoxically shift the signal upfield compared to what might be expected based on electronegativity alone. This signal is predicted to be in the 80-90 ppm region.

-

-

¹⁹F NMR:

-

A single signal is expected due to the chemical equivalence of the two fluorine atoms. Its chemical shift will provide a clear marker for the presence of the compound in a mixture.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): A strong molecular ion peak is expected at m/z = 256 , corresponding to the molecular weight of the compound. The presence of a single iodine atom means there will be no significant M+2 peak from isotopic distribution, unlike with chlorine or bromine.

-

Key Fragmentation Patterns: The fragmentation of phenols and halophenols is well-understood.[10][11] Expected fragmentation pathways include:

-

Loss of CO: [M-28]⁺, a common fragmentation for phenols, would lead to a peak at m/z = 228 .

-

Loss of CHO: [M-29]⁺, resulting from a rearrangement, would give a peak at m/z = 227 .

-

Loss of Iodine: [M-127]⁺, representing the cleavage of the C-I bond, would produce a significant peak at m/z = 129 , corresponding to the 2,6-difluorophenoxyl cation.

-

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step protocols for determining the key physical properties of this compound. These methods are based on established, authoritative standards and are designed to produce reliable and reproducible data.

Protocol 1: Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of a compound's purity. A sharp, narrow melting range (typically < 1°C) is characteristic of a pure substance, while impurities depress and broaden the melting range. This protocol uses a slow heating rate near the expected melting point to ensure thermal equilibrium between the sample and the thermometer, yielding an accurate measurement.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals with a spatula on a watch glass.

-

Capillary Loading: Invert a capillary tube (closed at one end) and jab the open end into the powder multiple times to collect a small amount of sample.

-

Packing: Tap the closed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C/min to find a rough range. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Heat the block rapidly to about 15-20 °C below the known melting point (70-73 °C).

-

Slow Heating: Decrease the heating rate to 1-2 °C/min .

-

Observation & Recording:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the entire sample becomes a clear liquid.

-

-

Reporting: Report the melting point as the range T₁ – T₂. For a pure sample, this should fall within the literature value of 70-73 °C.

Protocol 2: Solubility and Partition Coefficient (Log P)

Causality: Solubility is a critical parameter in drug development, affecting absorption and formulation. The n-octanol/water partition coefficient (Log P) is the industry standard for measuring a compound's lipophilicity, which influences its ability to cross biological membranes. This protocol follows the OECD Guideline 107 "Shake Flask Method," a robust and widely accepted standard for determining Log P.[12]

Methodology:

-

Preparation of Phases:

-

Prepare water saturated with n-octanol by shaking deionized water with n-octanol (e.g., 10:1 v/v) for 24 hours at the test temperature (25 °C) and allowing the layers to separate.

-

Prepare n-octanol saturated with water in a similar fashion.

-

-

Stock Solution: Prepare a stock solution of this compound in water-saturated n-octanol. The concentration should not exceed 0.01 M.

-

Test Setup:

-

Set up three replicate test vessels (e.g., centrifuge tubes with screw caps).

-

Add varying ratios of the two phases to the vessels (e.g., 10 mL octanol phase: 10 mL aqueous phase; 10 mL octanol phase: 20 mL aqueous phase; 20 mL octanol phase: 10 mL aqueous phase).

-

Add a known volume of the stock solution to the n-octanol phase in each vessel.

-

-

Equilibration:

-

Seal the vessels tightly.

-

Shake vigorously for 5-10 minutes, then place on a mechanical shaker or gently agitate at a constant temperature (25 ± 1 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). A preliminary test can determine the time needed.

-

-

Phase Separation:

-

Centrifuge the vessels at a moderate speed until the two phases are clearly separated and free of emulsion.

-

-

Sampling & Analysis:

-

Carefully withdraw an aliquot from the center of each phase (aqueous and octanol) using a syringe. Avoid disturbing the interface.

-

Determine the concentration of this compound in each aliquot using a validated analytical method (e.g., HPLC-UV, GC-MS). A calibration curve must be prepared for each phase.

-

-

Calculation:

-

The partition coefficient (P_ow) for each replicate is the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq): P_ow = C_oct / C_aq

-

The final result is reported as the average of Log P_ow from the replicates. The values should agree within ± 0.3 log units.

-

Protocol 3: Acidity Constant (pKa) Determination by UV-Vis Spectrophotometry

Causality: The pKa is the pH at which a compound exists as a 50:50 mixture of its protonated and deprotonated forms. For phenols, the deprotonated phenoxide ion has a different electronic structure and thus a different UV-Vis absorption spectrum than the protonated phenol. By measuring the absorbance at a key wavelength across a range of pH values, one can determine the precise pH at which the concentrations of the two species are equal, which by definition is the pKa.[13]

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like methanol or DMSO (e.g., 10 mM).

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning a range from approximately pKa - 2 to pKa + 2. (Given the fluorine substituents, the expected pKa is likely between 6 and 8. Therefore, buffers from pH 4 to 10 are appropriate).

-

Sample Preparation:

-

In a series of quartz cuvettes or a 96-well UV-transparent plate, add a fixed volume of each buffer solution.

-

Add a small, identical aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to minimize its effect on the pKa. The final analyte concentration should be in the range of 50-100 µM.

-

Prepare two reference samples: one in a strongly acidic solution (e.g., 0.1 M HCl, pH 1) to obtain the spectrum of the fully protonated species (HA), and one in a strongly basic solution (e.g., 0.1 M NaOH, pH 13) for the fully deprotonated species (A⁻).

-

-

Spectroscopic Measurement:

-

Using a UV-Vis spectrophotometer, record the full absorption spectrum (e.g., 220-450 nm) for each sample, including the acidic and basic references.

-

Identify the wavelength of maximum absorbance for the deprotonated (phenoxide) form, λ_max(A⁻), which will be at a longer wavelength than the absorbance maximum of the protonated form.

-

-

Data Analysis:

-

At the chosen wavelength λ_max(A⁻), record the absorbance for the acidic solution (A_HA), the basic solution (A_A⁻), and for each buffered solution (A_i).

-

Plot the absorbance (A_i) versus the pH of the buffer solutions. The resulting curve will be sigmoidal.

-

The pKa is the pH value at the inflection point of the sigmoidal curve. This corresponds to the pH where the absorbance is exactly halfway between A_HA and A_A⁻.

-

Alternatively, the pKa can be calculated for each point using the Henderson-Hasselbalch equation for spectrophotometry: pKa = pH + log[(A_A⁻ - A_i) / (A_i - A_HA)] . The average of these values is the experimental pKa.

-

Conclusion

This compound is a valuable reagent whose utility is defined by its physical properties. This guide has synthesized the available data on its identity, purity, and fundamental characteristics. Of equal importance, it provides researchers with robust, authoritative protocols to experimentally determine critical parameters like solubility, lipophilicity, and acidity. By bridging the gap between known data and experimental determination, this document serves as a practical tool for scientists and drug developers, enabling a more complete and confident application of this versatile building block in their research endeavors.

References

- Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press.

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. Journal of Physical Chemistry A, 121(25), 4916–4926. [Link]

-

Katritzky, A. R., et al. (2002). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship. Journal of Chemical Information and Computer Sciences, 42(2), 225–231. [Link]

- Lide, D. R. (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC press.

-

Kelly, C. P., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(37), 11134–11142. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved January 4, 2026, from [Link]

-

Manana, P., et al. (2020). The crystal structure of 2,6-difluorophenol, C6H4F2O. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 1-3. [Link]

- Mierzwa-Hersztek, M., Gondek, K., & Kopeć, M. (2019). FT-IR analysis and the content of phenolic compounds in exogenous organic matter produced from plant biomass. AGRO-chemistry, 18(2), 879-890.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 4, 2026, from [Link]

- Ault, A. (1965). A convenient apparatus for the determination of melting points.

- Mierzwa-Hersztek, M., et al. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Journal of Elementology, 24(3).

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for - An efficient and green protocol for ipso-hydroxylation of arylboronic acids. Retrieved January 4, 2026, from [Link]

-

Pharma Education. (2025, March 31). 5 Easy Methods to Calculate pKa. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved January 4, 2026, from [Link]

-

Iowa State University. (n.d.). Crystallography Basics. Retrieved January 4, 2026, from [Link]

-

LibreTexts Chemistry. (2023, August 29). Crystallography. Retrieved January 4, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved January 4, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved January 4, 2026, from [Link]

-

LibreTexts Chemistry. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved January 4, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246398). Retrieved January 4, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved January 4, 2026, from [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 4, 2026, from [Link]

Sources

- 1. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. agro.icm.edu.pl [agro.icm.edu.pl]

- 8. 2,6-Difluorophenol(28177-48-2) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

2,6-Difluoro-4-iodophenol molecular structure

An In-Depth Technical Guide to 2,6-Difluoro-4-iodophenol: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. The unique substitution pattern—two electron-withdrawing fluorine atoms ortho to the hydroxyl group and an iodine atom at the para position—imparts a distinct combination of reactivity and physicochemical properties. This document details the synthesis, spectroscopic characterization, safety protocols, and key applications of this versatile building block, with a focus on its utility in palladium-catalyzed cross-coupling reactions. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their research endeavors.

Physicochemical Properties and Safety Data

This compound is a crystalline solid at room temperature, appearing as a pale cream to cream powder.[1][2] Its fluorine substituents significantly influence the acidity of the phenolic hydroxyl group, while the carbon-iodine bond serves as a highly reactive site for synthetic transformations.[3]

Key Properties

| Property | Value | Source(s) |

| CAS Number | 950858-06-7 | [4][5] |

| Molecular Formula | C₆H₃F₂IO | [4] |

| Molecular Weight | 255.99 g/mol | [6] |

| Appearance | Pale cream to cream crystals or powder | [1] |

| Melting Point | 70°C to 73°C | [6] |

| Solubility | Insoluble in water | [5] |

| Purity (Typical) | ≥98.5% (GC) | [1] |

| SMILES | OC1=C(F)C=C(I)C=C1F | [2] |

| InChI Key | LHUADYKKTXZZMQ-UHFFFAOYSA-N | [2] |

Safety and Handling

As a halogenated phenol, this compound requires careful handling in a well-ventilated area, preferably within a chemical fume hood. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The compound is light-sensitive and should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.[6]

Synthesis and Purification

The synthesis of this compound is most reliably achieved via a two-step process starting from commercially available 2,6-difluoroaniline. The first step involves the conversion of the aniline to its corresponding phenol, 2,6-difluorophenol, via a diazotization-hydrolysis reaction. The subsequent step is the regioselective iodination at the para position.

Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline

This protocol is adapted from established methods for the conversion of anilines to phenols.[7][8]

-

Diazotization: In a reactor cooled to -5°C, add 30% aqueous sulfuric acid followed by 2,6-difluoroaniline (1.0 eq). Stir vigorously to achieve complete dissolution.

-

Slowly add a 30% aqueous solution of sodium nitrite (1.05 eq) while maintaining the temperature between -5 and 0°C.

-

Continue stirring for 2 hours at this temperature. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

-

Filter the reaction mixture to remove any solids. Decompose excess nitrous acid by adding a small amount of urea until a starch-iodide paper test is negative.

-

Hydrolysis: In a separate flask equipped for distillation, prepare a refluxing mixture of 50% aqueous sulfuric acid and copper(II) sulfate (catalytic amount).

-

Slowly add the cold diazonium salt solution to the refluxing sulfuric acid mixture. The 2,6-difluorophenol product will form and co-distill with water.

-

Collect the distillate, separate the organic layer, dry it over anhydrous magnesium sulfate, and purify by vacuum distillation to yield pure 2,6-difluorophenol.

Experimental Protocol: Iodination of 2,6-Difluorophenol

This procedure is based on a general method for the regioselective iodination of activated phenols.[9]

-

To a stirred solution of 2,6-difluorophenol (1.0 eq) in water, add sodium bicarbonate (1.3 eq) followed by iodine (1.1 eq).

-

Seal the reaction flask and stir at room temperature (approx. 20°C) for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 1 hour to consume any unreacted iodine.

-

Extract the product with an organic solvent such as diethyl ether or dichloromethane (2x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine atoms and the iodine atom exert predictable electronic effects on the aromatic ring, influencing the chemical shifts of the protons and carbons.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) | Justification / Notes |

| ¹H | ~7.2 - 7.4 | Triplet (t) | JH-F ≈ 8-10 Hz | The two equivalent aromatic protons (H-3, H-5) are coupled to the two adjacent fluorine atoms. |

| ¹H | ~5.0 - 6.0 | Broad Singlet (br s) | - | The phenolic -OH proton. Its shift is concentration-dependent and it may exchange with D₂O. |

| ¹³C | ~150 - 153 | Triplet (t) | JC-F ≈ 240-250 Hz | C-2 and C-6 carbons directly bonded to fluorine, showing a large one-bond C-F coupling. |

| ¹³C | ~125 - 128 | Triplet (t) | JC-F ≈ 10-15 Hz | C-3 and C-5 carbons, coupled to the adjacent fluorine atoms. |

| ¹³C | ~135 - 138 | Singlet (s) | - | C-1 carbon bearing the hydroxyl group. |

| ¹³C | ~80 - 85 | Singlet (s) | - | C-4 carbon attached to the heavy iodine atom, which induces a significant upfield shift. |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.[1]

-

O-H Stretch: A broad band is expected in the region of 3200-3550 cm⁻¹, characteristic of the phenolic hydroxyl group.[12]

-

C-O Stretch: A strong absorption band around 1200-1260 cm⁻¹ is indicative of the aryl C-O stretching vibration.

-

C=C Aromatic Stretch: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorption bands for aryl C-F bonds are expected between 1100-1300 cm⁻¹.

-

C-I Stretch: A weaker absorption is expected in the far-infrared region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, this compound would show a distinct molecular ion peak (M⁺) at m/z 256. The isotopic pattern would be characteristic of a molecule containing one iodine atom. The primary fragmentation pathway would likely involve the loss of the iodine atom (M-127), leading to a significant fragment ion.

Reactivity and Applications in Synthetic Chemistry

The primary synthetic utility of this compound stems from the high reactivity of the carbon-iodine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[3] Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at the 4-position.[13][14][15]

Utility in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[13] this compound is an ideal electrophilic partner due to the C-I bond's susceptibility to oxidative addition to a Pd(0) catalyst.[16][17]

Caption: General scheme of a Suzuki-Miyaura reaction using this compound.

This reactivity allows chemists to use this compound as a scaffold, introducing a wide variety of substituents (aryl, heteroaryl, vinyl groups) at the para-position to generate libraries of novel compounds for further investigation.

Applications in Drug Discovery

Halogenated phenols are privileged structures in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for target engagement.

Scaffold for Library Synthesis

The synthetic versatility of this compound makes it an invaluable starting material for generating diverse chemical libraries for high-throughput screening.

Caption: Conceptual workflow for using this compound in a drug discovery program.

Bioisostere and Modulator of Physicochemical Properties

The difluorophenol motif can serve as a bioisostere for other functional groups, such as a catechol, while offering improved pharmacokinetic properties. Furthermore, the electron-withdrawing nature of the fluorine atoms lowers the pKa of the phenol, potentially improving its bioavailability and interaction with biological targets. While direct applications of this compound in approved drugs are not widely documented, structurally related compounds have shown significant biological activity. For instance, 2,6-disubstituted-4-halophenols like 2,6-diprenyl-4-iodophenol have been investigated as potent inhibitors of mitochondrial lipid peroxidation, highlighting the potential of this compound class in antioxidant research.[18]

Conclusion

This compound is a highly functionalized and synthetically valuable molecule. Its well-defined structure, characterized by ortho-fluorine atoms and a para-iodine atom, provides a predictable platform for chemical modification. The robust protocols for its synthesis and its exceptional utility in palladium-catalyzed cross-coupling reactions make it a powerful tool for medicinal chemists and materials scientists. This guide has outlined its core properties, synthesis, characterization, and applications, providing a solid foundation for researchers to leverage this key building block in the development of novel molecules and functional materials.

References

-

Department of Biological Science and Technology, Faculty of Engineering, The University of Tokushima. (2002). Design and synthesis of 2,6-diprenyl-4-iodophenol TX-1952 with a novel and potent anti-peroxidative activity. Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology, 132(1), 41-45. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. Retrieved January 4, 2026, from [Link]

-

Risø National Laboratory. (n.d.). Iodination of phenol. Retrieved January 4, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - An efficient ipso-hydroxylation of arylboronic acids by H2O2 using water extract of rice straw ash (WERSA) as a sustainable catalyst. Retrieved January 4, 2026, from [Link]

-

CP Lab Safety. (n.d.). 2,6-difluoro-3-iodophenol, 98% Purity, C6H3F2IO, 250 mg. Retrieved January 4, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0032625). Retrieved January 4, 2026, from [Link]

-

Molecules. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved January 4, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). 2,6-Difluorophenol. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Iodophenol. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved January 4, 2026, from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 4, 2026, from [Link]

-

AGRO-SORB. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved January 4, 2026, from [Link]

-

Journal of the Indian Chemical Society. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2). Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). A Convenient Synthesis of 4Alkoxy and 4Hydroxy2,6-difluoroanilines. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. Retrieved January 4, 2026, from [Link]

-

Chemical Science. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. H32080.09 [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound | 950858-06-7 [chemicalbook.com]

- 6. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 2,6-Difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. 2,4-difluoro-6-iodophenol synthesis - chemicalbook [chemicalbook.com]

- 10. 2,6-Dibromo-4-fluorophenol(344-20-7) 13C NMR spectrum [chemicalbook.com]

- 11. 2,6-DIMETHYL-4-IODOPHENOL(10570-67-9) 13C NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media [organic-chemistry.org]

- 16. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Design and synthesis of 2,6-diprenyl-4-iodophenol TX-1952 with a novel and potent anti-peroxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,6-Difluoro-4-iodophenol

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 2,6-difluoro-4-iodophenol, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Due to the current absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral data. Detailed, field-proven protocols for sample preparation and data acquisition are provided to guide researchers in their empirical investigations. This guide is intended for scientists and drug development professionals seeking to identify, characterize, and utilize this compound in their research endeavors.

Introduction: The Molecular Architecture and Significance of this compound

This compound is a polysubstituted aromatic compound featuring a hydroxyl group, two fluorine atoms, and an iodine atom arranged on a benzene ring. This unique combination of substituents imparts a distinct set of physicochemical properties that make it a valuable building block in organic synthesis. The fluorine atoms, with their high electronegativity, significantly modulate the electronic environment of the aromatic ring and the acidity of the phenolic hydroxyl group.[1] This can enhance metabolic stability and lipophilicity, which are desirable traits in medicinal chemistry.[1] The iodine atom, being a large and polarizable halogen, serves as a versatile synthetic handle, particularly as an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings), allowing for the facile introduction of diverse molecular fragments.[1]

Given its potential utility, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and quality control. This guide will provide a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Figure 2: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Workflow

Figure 3: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry Workflow (GC-MS)

Figure 4: Workflow for GC-MS analysis.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By understanding the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify this compound, assess its purity, and proceed with its application in their synthetic endeavors. The detailed experimental protocols offer a practical guide for obtaining high-quality spectroscopic data. As experimental data for this compound becomes available, this guide will serve as a valuable reference for comparison and validation.

References

-

Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 9964–9973. [Link]

-

Diehl, B. H. (1966). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 38(11), 1576–1579. [Link]

-

Afonin, A. V., & Ushakov, I. A. (2006). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 46(4), 1645–1652. [Link]

-

PubChem. (n.d.). 4-Iodophenol. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- BenchChem. (2025). Spectroscopic Data and Analysis of 4-Bromo-3-iodophenol: A Technical Overview. BenchChem.

- Bellamy, L. J. (1958). The Infra-red Spectra of Complex Molecules. Methuen.

-

Afonin, A. V., & Ushakov, I. A. (2006). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 46(4), 1645-1652. [Link]

- Afonin, A. V., & Ushakov, I. A. (2006). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Magnetic Resonance in Chemistry, 44(10), 934-941.

-

Afonin, A. V., & Ushakov, I. A. (2006). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 46(4), 1645-1652. [Link]

- Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman.

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). p-Iodophenol. Retrieved January 4, 2026, from [Link]

-

LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

NIST. (n.d.). Phenol, 4-iodo-. NIST WebBook. Retrieved January 4, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Phenol, 4-iodo-. NIST WebBook. Retrieved January 4, 2026, from [Link]

-

Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved January 4, 2026, from [Link]

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

-

ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved January 4, 2026, from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved January 4, 2026, from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

PubChem. (n.d.). 2,6-Difluorophenol. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 4, 2026, from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Retrieved January 4, 2026, from [Link]

-

Millersville University. (n.d.). Table of IR Absorptions. Retrieved January 4, 2026, from [Link]

-

LibreTexts Chemistry. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved January 4, 2026, from [Link]

-

eGrove. (2021, May 2). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. University of Mississippi. [Link]

- BenchChem. (2025). Spectroscopic Profile of 2,4-Difluorophenol: A Technical Guide. BenchChem.

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2016, April 16). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I. Retrieved January 4, 2026, from [Link]

-

Vajda, E., & Hargittai, I. (1983). Molecular structure of 2-fluorophenol and 2,6-difluorophenol from gas-phase electron diffraction. The Journal of Physical Chemistry, 87(24), 4882-4885. [Link]

Sources

2,6-Difluoro-4-iodophenol stability and storage

An In-Depth Technical Guide to the Stability and Storage of 2,6-Difluoro-4-iodophenol

Introduction

This compound is a halogenated aromatic compound of increasing importance in pharmaceutical research and drug development. Its unique substitution pattern, featuring electron-withdrawing fluorine atoms ortho to the hydroxyl group and an iodine atom at the para position, imparts specific chemical properties that are leveraged in organic synthesis, particularly in the construction of complex molecular architectures. However, the very features that make this compound a valuable building block also render it susceptible to degradation, posing significant challenges for its long-term storage and handling. This guide provides a comprehensive overview of the stability of this compound, detailing its primary degradation pathways, recommended storage and handling protocols, and methodologies for assessing its purity and stability over time.

Chemical Profile and Intrinsic Stability Factors

This compound is a crystalline solid, appearing as a pale cream to cream-colored powder.[1][2] Its stability is governed by the interplay of its three key structural features: the phenolic hydroxyl group, the ortho-fluorine substituents, and the para-iodine substituent.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₂IO | [1][3] |

| Molecular Weight | 255.99 g/mol | [3] |

| Melting Point | 70°C to 73°C | [3] |

| Appearance | Pale cream to cream crystals or powder | [1][2] |

| Solubility | Insoluble in water | [3][4] |

| Key Sensitivities | Light sensitive | [3] |

The ortho-fluoro groups are strongly electron-withdrawing, which increases the acidity of the phenolic proton compared to phenol itself.[5][6] This heightened acidity can influence its reactivity and degradation in the presence of basic impurities or conditions. The carbon-iodine (C-I) bond is the most labile feature of the molecule, particularly susceptible to homolytic cleavage upon exposure to light energy.[3][4]

Primary Degradation Pathways

Understanding the potential degradation pathways of this compound is critical for developing effective storage strategies and for identifying potential impurities in aged samples. The two primary modes of degradation are photodegradation and oxidation.

Photodegradation via Carbon-Iodine Bond Cleavage

The most significant stability concern for this compound is its sensitivity to light.[3] The energy from ultraviolet (UV) and even high-energy visible light is sufficient to induce homolytic cleavage of the C-I bond, which is considerably weaker than C-F, C-C, or C-H bonds. This process generates a highly reactive 2,6-difluorophenoxyl radical and an iodine radical.[3][4]

Once formed, these radicals can participate in a variety of secondary reactions, leading to a complex mixture of degradation products. Potential subsequent reactions include:

-

Dimerization: Two 2,6-difluorophenoxyl radicals can combine to form biphenyl-type dimers.

-

Hydrogen Abstraction: The 2,6-difluorophenoxyl radical can abstract a hydrogen atom from solvent molecules or other organic materials, resulting in the formation of 2,6-difluorophenol.

-

Reaction with Oxygen: In the presence of air, the radicals can react with oxygen to form peroxides and other oxidative degradation products.

Caption: Photodegradation pathway of this compound.

Oxidation to Quinone-Type Impurities

Similar to other phenols, this compound is susceptible to oxidation, particularly in the presence of air (oxygen) and light, which can catalyze the process.[7][8] The oxidation of the phenol moiety typically leads to the formation of benzoquinone-type structures. These quinones are often highly colored, which explains why many phenolic compounds, including this compound, may darken over time, transitioning from a pale cream to a yellow or brownish hue.

The presence of oxidizing agents will significantly accelerate this process. Common laboratory chemicals such as nitric acid, permanganates, and peroxides should be considered incompatible.[3]

Caption: Oxidative degradation pathway of this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, stringent storage and handling procedures are essential. The following protocols are based on a synthesis of supplier recommendations and established chemical safety principles.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location (2-8°C recommended). | Reduces the rate of potential oxidative reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen, thereby inhibiting the formation of colored quinone impurities.[7] |

| Light | Store in an amber or opaque, tightly sealed container. | Protects the compound from light, preventing the homolytic cleavage of the C-I bond.[3] |

| Moisture | Store in a dry, desiccated environment. | Although the compound is insoluble in water, minimizing moisture prevents potential side reactions and ensures the material remains a free-flowing powder. |

| Container | Use a well-sealed container, preferably glass. | Prevents leakage and contamination.[3] |

Safe Handling Practices

As a halogenated phenol, this compound should be handled with appropriate caution. Phenolic compounds can be corrosive and are readily absorbed through the skin.[9]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

-

Body Protection: Wear a laboratory coat and closed-toe shoes.

-

-

Incompatibilities: Keep away from strong oxidizing agents.[3]

Stability Assessment and Quality Control

For applications in drug development and other sensitive synthetic processes, it is crucial to periodically assess the purity and stability of this compound. This is best accomplished through a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

To develop a stability-indicating method and to understand the degradation profile, forced degradation (stress testing) studies are recommended.[10][11] These studies intentionally expose the compound to harsh conditions to generate potential degradation products.

Protocol for Forced Degradation of this compound

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store a solid sample of the compound at 105°C for 48 hours. Dissolve in the solvent before analysis.

-

Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B compliant) for a defined period.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method detailed below.

Stability-Indicating HPLC Method

The following is a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound and separating it from its potential degradation products. Method optimization may be required based on the specific instrument and degradation products observed.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 30% B to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 30% B; 26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This method should be able to separate the more polar degradation products (e.g., those resulting from de-iodination) from the parent compound and the less polar, later-eluting dimeric impurities.

Caption: Workflow for stability assessment of this compound.

Conclusion

The stability of this compound is primarily challenged by its sensitivity to light and susceptibility to oxidation. Photodegradation proceeds via homolytic cleavage of the carbon-iodine bond, while oxidation leads to the formation of colored quinone-type impurities. Adherence to strict storage protocols—namely, storing the compound under an inert atmosphere, in a cool, dark, and dry environment—is paramount to preserving its chemical integrity. For researchers and drug development professionals, implementing a robust stability testing program, including forced degradation studies and a validated stability-indicating HPLC method, is essential for ensuring the quality and reliability of this important synthetic building block.

References

- 1. Complete photodegradation of tough halophenols using macrocyclic porphyrin photocatalysts with low impact light source without metal chelation - American Chemical Society [acs.digitellinc.com]

- 2. quora.com [quora.com]

- 3. Mechanism of 2-iodophenol photolysis in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Mechanism of 2-iodophenol photolysis in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. rjptonline.org [rjptonline.org]

Solubility Profile of 2,6-Difluoro-4-iodophenol: A Technical Guide to Prediction, Determination, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-4-iodophenol is a key building block in modern medicinal chemistry and organic synthesis, valued for the unique reactivity imparted by its trifunctional substitution pattern. The iodine atom serves as a versatile handle for cross-coupling reactions, while the ortho-difluoro substitution provides critical electronic modulation and can enhance metabolic stability.[1] Despite its utility, a comprehensive public dataset on its solubility in common organic solvents is conspicuously absent. This guide circumvents this data gap by providing a framework for predicting solubility based on first principles of physical organic chemistry and presenting a rigorous, field-proven experimental protocol for its quantitative determination. This document is designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Foundational Physicochemical Properties

A molecule's solubility is dictated by its structure. The key to predicting the behavior of this compound lies in understanding the interplay of its constituent parts: the polar hydroxyl group, the largely nonpolar aromatic ring, and the electronically significant halogen substituents.

The general principle of "like dissolves like" governs solubility, meaning substances with similar intermolecular forces are more likely to be miscible.[2][3] For this compound, the primary forces at play are hydrogen bonding (from the -OH group), dipole-dipole interactions, and London dispersion forces.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source & Significance |

| Molecular Formula | C₆H₃F₂IO | [4] The elemental composition defines the molecule's structure and mass. |

| Molecular Weight | 255.99 g/mol | [4] A moderate molecular weight for a small molecule building block. |

| Appearance | Pale cream to cream crystals or powder | [5] A solid at standard conditions, requiring dissolution for most applications. |

| Melting Point | 70-73 °C | [4] Relevant for thermal stability considerations during experiments. |

| Water Solubility | Insoluble | [4][6] The large, hydrophobic halogenated ring dominates the single polar hydroxyl group. |

| Hydrogen Bonding | Donor: 1 (-OH), Acceptor: 1 (-OH), 2 (-F, weak) | [7][8] The hydroxyl group is a strong hydrogen bond donor/acceptor, predicting solubility in protic solvents. Fluorine atoms can act as weak H-bond acceptors. |

| Predicted XlogP | 2.4 | [9] The positive value indicates a preference for a lipophilic (non-polar) environment over a hydrophilic (aqueous) one. |

Predicting Solubility: A Qualitative Framework

Based on the properties outlined in Table 1, we can construct a logical framework to predict the solubility of this compound across a spectrum of common organic solvents. The polarity of the solvent and its ability to participate in hydrogen bonding are the most critical factors.[10]

-

High Solubility Predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, readily solvating the phenol's hydroxyl group.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO, DMF): These solvents possess strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group's hydrogen. The large dipole moment of solvents like DMSO and DMF makes them particularly effective.

-

-

Moderate Solubility Predicted:

-

Solvents of Intermediate Polarity (e.g., Dichloromethane (DCM), Ethyl Acetate): These solvents offer a balance. DCM's dipole can interact with the phenol, while ethyl acetate can act as a hydrogen bond acceptor. However, the interactions are weaker than with highly polar solvents.

-

-

Low to Negligible Solubility Predicted:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The energy gained from these interactions is insufficient to overcome the strong hydrogen bonds between the phenol molecules in the solid-state crystal lattice.

-

The following diagram illustrates this logical relationship between solvent type and anticipated solubility.

Caption: Predicted solubility based on intermolecular forces.

Experimental Protocol: Quantitative Solubility Determination